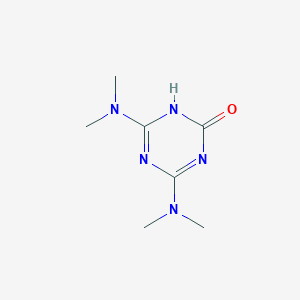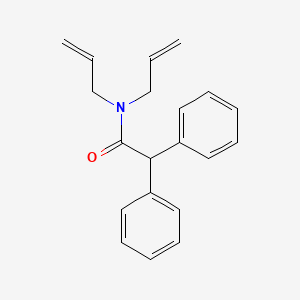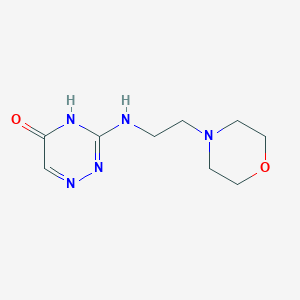![molecular formula C20H26N2 B5997747 1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B5997747.png)
1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C20H26N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
The synthesis of 1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 2,3-dimethylphenylamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dimethylphenylamine attacks the electrophilic carbon of 2-methylbenzyl chloride, resulting in the formation of the desired piperazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2,3-Dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the piperazine ring can be replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1-(2,3-Dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving the interaction of piperazine derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications. Piperazine derivatives are known for their activity as central nervous system agents, and this compound could be investigated for similar effects.
Industry: In industrial settings, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it may interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
1-(2,3-Dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)piperazine: This compound lacks the additional methylphenyl group, which may result in different chemical and biological properties.
1-(2-Methylphenyl)piperazine:
4-[(2-Methylphenyl)methyl]piperazine: This compound has the methylphenyl group attached to the piperazine ring but lacks the dimethyl substitution on the phenyl ring.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16-8-6-10-20(18(16)3)22-13-11-21(12-14-22)15-19-9-5-4-7-17(19)2/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHHQSUZKQCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3'-fluoro-3-biphenylyl)-1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-4-piperidinecarboxamide](/img/structure/B5997664.png)
![1-(2-fluorophenyl)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5997668.png)
![N-(1-{[2-(5-chloro-2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5997675.png)
![2-(2-chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5997686.png)

![ethyl 3-[(4-fluorophenyl)methyl]-1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate](/img/structure/B5997688.png)

![1-(2,3-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5997704.png)
![(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5997710.png)
![2-chloro-N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B5997723.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine](/img/structure/B5997727.png)

![3-methylbenzaldehyde [5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5997737.png)
![methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B5997757.png)
